molecular formula C9H8BrF B2530211 2-Bromo-1-fluoro-4-prop-2-enylbenzene CAS No. 1379340-74-5

2-Bromo-1-fluoro-4-prop-2-enylbenzene

Cat. No. B2530211
CAS RN: 1379340-74-5
M. Wt: 215.065
InChI Key: JVRHQGFPXOKMNN-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-prop-2-enylbenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(2-bromo-1-fluoro-2-propenyl) benzene and is synthesized through a complex process.

Scientific Research Applications

2-Bromo-1-fluoro-4-prop-2-enylbenzene has potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of organic synthesis. This compound can be used as a reagent in organic synthesis reactions to form complex organic molecules. It can also be used as a building block in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is not well understood. However, it is believed that this compound acts as an electrophile and can react with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known that this compound can cause skin irritation and can be harmful if ingested or inhaled.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is its potential application in organic synthesis reactions. This compound can be used as a reagent to form complex organic molecules. However, one of the major limitations of this compound is its potential toxicity, which can limit its use in certain laboratory experiments.

Future Directions

There are several future directions for research on 2-Bromo-1-fluoro-4-prop-2-enylbenzene. One of the most significant directions is to study the mechanism of action of this compound and its potential applications in various fields. Further research is also needed to study the biochemical and physiological effects of this compound and to determine its potential toxicity. Additionally, future research can focus on developing safer and more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-Bromo-1-fluoro-4-prop-2-enylbenzene is a complex process that involves several steps. The first step involves the reaction of 4-bromophenol with propargyl bromide in the presence of sodium hydride to form 4-bromo-2-propynylphenol. The second step involves the reaction of 4-bromo-2-propynylphenol with 1,1-difluoroethylene in the presence of a palladium catalyst to form 2-bromo-1-fluoro-4-prop-2-enylphenol. The final step involves the reaction of 2-bromo-1-fluoro-4-prop-2-enylphenol with phosphorus oxychloride to form this compound.

properties

IUPAC Name

2-bromo-1-fluoro-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRHQGFPXOKMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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